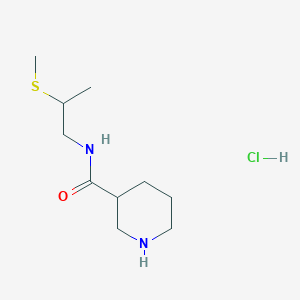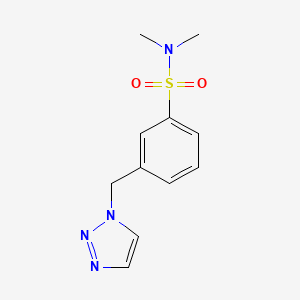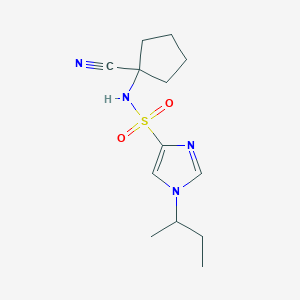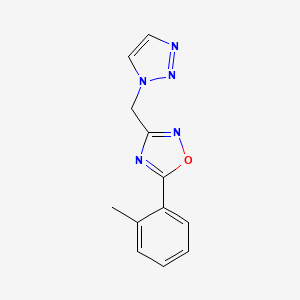![molecular formula C15H24N2O B7632856 N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide](/img/structure/B7632856.png)
N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide, also known as TMA-2, is a synthetic amphetamine derivative that has been studied for its potential use in scientific research. TMA-2 is a member of the amphetamine family of drugs, which are known for their stimulant effects on the central nervous system.
Wirkmechanismus
The exact mechanism of action of N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide is not fully understood, but it is believed to act primarily as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. It may also have effects on serotonin receptors, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature. It has also been shown to increase levels of dopamine and norepinephrine in the brain, leading to increased feelings of euphoria, energy, and alertness.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide in lab experiments is its potential to provide insights into the mechanisms of action of other amphetamine derivatives, as well as its potential use in the treatment of psychiatric disorders. However, N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide is a controlled substance and its use in lab experiments is tightly regulated. Additionally, there is a lack of research on the long-term effects of N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide use, which could limit its potential usefulness in scientific research.
Zukünftige Richtungen
There are several potential future directions for research on N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide. One area of interest is the potential use of N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide in the treatment of depression and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action of N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide and its effects on neurotransmitter systems. Finally, there is a need for more research on the long-term effects of N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide use, particularly in the context of its potential use in scientific research.
Synthesemethoden
The synthesis of N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide involves the reaction of 2,3-dimethylphenylacetone with nitroethane, followed by reduction with sodium borohydride to produce 2,3-dimethyl-1-phenyl-2-nitropropene. This compound is then reacted with 4-methylphenyl-2-nitropropene to produce N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide.
Wissenschaftliche Forschungsanwendungen
N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have effects on neurotransmitter systems such as dopamine, norepinephrine, and serotonin, which are involved in mood, motivation, and reward. N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-11-6-8-13(9-7-11)12(2)17-10-15(3,4)14(18)16-5/h6-9,12,17H,10H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKFUVADNAAOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NCC(C)(C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)


![(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide](/img/structure/B7632818.png)
![3-Amino-3-cyclopropyl-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632824.png)

![1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)
![N-[(5-fluoropyridin-2-yl)-phenylmethyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7632842.png)
![6-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)-2-methyl-4H-1,4-benzothiazin-3-one](/img/structure/B7632850.png)
![1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole](/img/structure/B7632867.png)
![Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate](/img/structure/B7632868.png)
